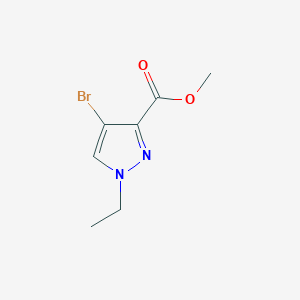

methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an ethyl group, and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution (SN2/SN1) and transition metal-catalyzed coupling reactions.

Key Examples:

Mechanistic Insights:

-

The bromine atom acts as a leaving group, enabling cross-couplings (e.g., Suzuki) with arylboronic acids under palladium catalysis .

-

Nucleophilic substitutions with amines or thiols proceed via a two-step mechanism: deprotonation of the nucleophile followed by bromide displacement.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Notes:

-

Hydrolysis in basic conditions proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming carboxylate salts.

Oxidation and Reduction

The pyrazole core and substituents participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | Enhanced polarity for drug design | |

| Reduction | LiAlH₄, THF, 0°C → RT | (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanol | Synthesis of alcohol derivatives |

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic scaffolds:

Example:

-

Microwave-assisted Ullmann coupling with iodobenzene yields 4-bromo-1-ethyl-3-(phenyl)-1H-pyrazole-5-carboxylate, a key intermediate in ligand synthesis .

Functional Group Interconversion

The ester group is modified to access diverse derivatives:

| Transformation | Reagents/Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| Ester → Amide | NH₃ (g), MeOH, 50°C | 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide | Enzyme inhibition studies | |

| Ester → Hydrazide | Hydrazine hydrate, EtOH, reflux | 4-Bromo-1-ethyl-1H-pyrazole-3-carbohydrazide | Antitubercular agents |

Comparative Reactivity Analysis

A comparison with analogous pyrazole derivatives highlights its unique behavior:

| Compound | Reactivity with Piperidine (Yield) | Suzuki Coupling Efficiency | Hydrolysis Rate (t₁/₂) |

|---|---|---|---|

| Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | 68% | 85% | 2.5h (basic) |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 55% | 78% | 3.2h (basic) |

| Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | 62% | 72% | 4.1h (basic) |

Key Finding:

The ethyl group at the 1-position enhances steric accessibility, improving substitution yields compared to bulkier substituents.

Applications De Recherche Scientifique

Agricultural Chemistry

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its role in enhancing crop protection and yield is critical, especially in the development of new formulations that target specific pests and diseases.

Case Study: Herbicide Development

A study demonstrated the effectiveness of pyrazole derivatives, including this compound, in inhibiting specific weed species. The synthesized herbicides showed improved selectivity and efficacy compared to traditional compounds, indicating a promising avenue for sustainable agriculture practices .

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in targeting various biological pathways, particularly in anti-inflammatory and anticancer therapies.

Case Study: Anticancer Research

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through specific molecular interactions .

Material Science

This compound is utilized in the formulation of specialty polymers and resins. Its ability to undergo various chemical modifications allows for the development of materials with enhanced durability and chemical resistance.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Chemical Resistance | Excellent |

| Thermal Stability | Moderate |

| Flexibility | Good |

Biochemical Research

Researchers utilize this compound in studying enzyme inhibitors and receptor interactions. This application aids in the discovery of new drug targets and understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the pyrazole ring could enhance binding affinity, making it a valuable candidate for further drug development .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various methods to ensure accuracy and reliability in quantifying related compounds. Its distinct chemical properties make it suitable for use in chromatography and spectrometry.

Mécanisme D'action

The mechanism of action of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

- 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

- 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness: Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential biological activity. The ethyl group also influences its physicochemical properties, such as solubility and stability .

Activité Biologique

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features including a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylate group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The bromine atom and the carboxylate group play crucial roles in binding affinity and specificity. The mechanism may include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.

- Hydrogen Bonding : Interactions involving hydrogen bonds enhance its binding capabilities with target proteins.

- Hydrophobic Interactions : The unique structure allows for hydrophobic interactions that stabilize the binding process.

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Anticancer Properties : A study reported that derivatives of pyrazole compounds exhibited significant cytotoxicity against multiple cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cells .

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in cancer progression, showcasing its potential as a therapeutic agent in oncology .

- Synthesis and Applications : The compound serves as an important intermediate in synthesizing more complex bioactive molecules, enhancing its utility in pharmaceutical development and agrochemical applications .

Propriétés

IUPAC Name |

methyl 4-bromo-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILOLAZJZKWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239939 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-58-9 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.